(3-Chloro-2-fluoro-5-iodophenyl)(methyl)sulfane
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Overview
Description
(3-Chloro-2-fluoro-5-iodophenyl)(methyl)sulfane is a chemical compound with the molecular formula C7H5ClFIS It is a halogenated aromatic sulfane, characterized by the presence of chlorine, fluorine, and iodine atoms on the phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-fluoro-5-iodophenyl)(methyl)sulfane typically involves multi-step organic reactions. One common approach is the halogenation of a suitable phenyl precursor, followed by the introduction of the methylsulfane group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and sulfane introduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-fluoro-5-iodophenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane group to a thiol or other reduced forms.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(3-Chloro-2-fluoro-5-iodophenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloro-2-fluoro-5-iodophenyl)(methyl)sulfane involves its interaction with molecular targets and pathways within biological systems. The halogen atoms and sulfane group can influence the compound’s reactivity and binding affinity to various enzymes and receptors, affecting cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-fluoro-5-bromophenyl)(methyl)sulfane
- (3-Chloro-2-fluoro-5-iodophenyl)(ethyl)sulfane
- (3-Chloro-2-fluoro-5-iodophenyl)(methyl)ether
Uniqueness
(3-Chloro-2-fluoro-5-iodophenyl)(methyl)sulfane is unique due to its specific combination of halogen atoms and the methylsulfane group. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-chloro-2-fluoro-5-iodo-3-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFIS/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKONKVWAVJDXNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=C1)I)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFIS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.54 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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